Dimethyl 2-[(5-bromo-2-chlorobenzoyl)amino]terephthalate
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Overview
Description
Dimethyl 2-[(5-bromo-2-chlorobenzoyl)amino]terephthalate is a chemical compound with the molecular formula C17H13BrClNO4 It is a derivative of terephthalic acid and contains both bromine and chlorine atoms, making it a halogenated aromatic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 2-[(5-bromo-2-chlorobenzoyl)amino]terephthalate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Nitration: The starting material, dimethyl terephthalate, undergoes nitration to introduce nitro groups.
Hydrolysis: The nitro groups are then hydrolyzed to form the corresponding carboxylic acids.
Hydrogenation: The nitro groups are reduced to amines through hydrogenation.
Esterification: The carboxylic acids are esterified to form dimethyl esters.
Bromination: Bromine is introduced to the aromatic ring through bromination.
Diazotization: The amine groups are converted to diazonium salts, which are then coupled with 5-bromo-2-chlorobenzoyl chloride to form the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving the use of advanced catalytic systems and continuous flow reactors to ensure efficient and scalable production .
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2-[(5-bromo-2-chlorobenzoyl)amino]terephthalate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the aromatic ring and amide functional groups.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boron reagents to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Coupling: Palladium catalysts and boron reagents under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can produce complex aromatic compounds with extended conjugation .
Scientific Research Applications
Dimethyl 2-[(5-bromo-2-chlorobenzoyl)amino]terephthalate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs targeting specific pathways.
Industry: Utilized in the production of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of Dimethyl 2-[(5-bromo-2-chlorobenzoyl)amino]terephthalate involves its interaction with specific molecular targets. The bromine and chlorine atoms can form halogen bonds with biological targets, influencing their activity. The compound can also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .
Comparison with Similar Compounds
Similar Compounds
Dimethyl 2-[(5-bromo-2-hydroxybenzoyl)amino]terephthalate: Similar structure but with a hydroxyl group instead of a chlorine atom.
Dimethyl 2-[(5-bromo-2-methylbenzoyl)amino]terephthalate: Contains a methyl group instead of a chlorine atom.
Uniqueness
Dimethyl 2-[(5-bromo-2-chlorobenzoyl)amino]terephthalate is unique due to the presence of both bromine and chlorine atoms, which confer distinct chemical reactivity and biological activity. This dual halogenation allows for versatile chemical modifications and interactions with a wide range of targets, making it a valuable compound in research and industrial applications .
Properties
Molecular Formula |
C17H13BrClNO5 |
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Molecular Weight |
426.6 g/mol |
IUPAC Name |
dimethyl 2-[(5-bromo-2-chlorobenzoyl)amino]benzene-1,4-dicarboxylate |
InChI |
InChI=1S/C17H13BrClNO5/c1-24-16(22)9-3-5-11(17(23)25-2)14(7-9)20-15(21)12-8-10(18)4-6-13(12)19/h3-8H,1-2H3,(H,20,21) |
InChI Key |
DIYAJXJENJOZJJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)C(=O)OC)NC(=O)C2=C(C=CC(=C2)Br)Cl |
Origin of Product |
United States |
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